(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a pyrimidinyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a furan derivative with a pyrimidinyl halide in the presence of a palladium catalyst to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl or diaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-4-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyrimidinyl group can engage in hydrogen bonding and π-π interactions with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the pyrimidinyl group.
Pyridine-4-boronic acid: Contains a pyridine ring instead of a furan ring.
Uniqueness
(4-(Pyrimidin-4-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a pyrimidinyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C8H7BN2O3 |
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Molecular Weight |
189.97 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H |
InChI Key |
JYLILZYWKGBFMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=NC=C2)(O)O |
Origin of Product |
United States |
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